molecular formula C18H13N3OS B2496339 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone CAS No. 690961-51-4

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone

Cat. No. B2496339
CAS RN: 690961-51-4
M. Wt: 319.38
InChI Key: YHBZGJWBBXSWNK-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of quinoline derivatives and is known to possess significant biological activity.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Alswah et al. (2013) focused on the synthesis of novel quinoxaline derivatives, including a precursor structurally similar to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone, for potential anticonvulsant properties. The synthesized compounds were evaluated using a metrazol-induced convulsions model, identifying two compounds with significant anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Antidepressant Potential

  • Research by Sarges et al. (1990) developed a series of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which showed potential as rapid-acting antidepressants. These compounds displayed significant binding to adenosine A1 and A2 receptors, indicating a potential therapeutic effect as antidepressants (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Anticancer Activity

  • A study by Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to fulfill structural requirements for anticancer activity. The synthesized compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy, G. Reddy, S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).

Benzodiazepine Binding Activity

Antimicrobial Agents

  • Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, evaluating them for antimicrobial and antifungal activity. Compounds within this study showed potent antibacterial activity against various bacterial strains (Badran, Abouzid, & Hussein, 2003).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that other [1,2,4]triazolo[4,3-a]quinolin derivatives have shown promising antiviral and antimicrobial activities . These activities suggest that 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Related compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to intercalate DNA , suggesting that this compound may also interact with DNA or other biomolecules at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZGJWBBXSWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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